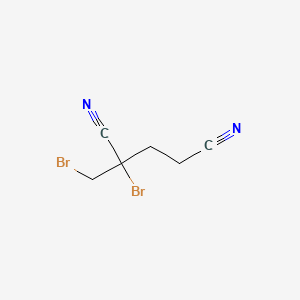
1,2-Dibromo-2,4-dicyanobutane
Overview
Description
Bromothalonil, also known as Methyldibromo glutaronitrile, is a widely used preservative found in many personal hygiene and industrial products. It is a low-toxicity, broad-spectrum compound with fungicidal, bactericidal, and algicidal properties. Bromothalonil is effective in inhibiting and eliminating the growth of bacteria, fungi, and algae .
Mechanism of Action
1,2-Dibromo-2,4-dicyanobutane, also known as Methyldibromoglutaronitrile, is a broad-spectrum microbicide used commercially in various consumer products .
Target of Action
The primary targets of this compound are the free sulfhydryl groups present in the body . These groups play a crucial role in various biochemical reactions and maintaining the structural integrity of proteins.
Mode of Action
This compound interacts with its targets by undergoing a free sulfhydryl-dependent biotransformation pathway . This interaction results in the conversion of this compound to its debrominated metabolite, 2-methyleneglutaronitrile .
Biochemical Pathways
The conversion of this compound to 2-methyleneglutaronitrile involves the oxidation of two molecules of glutathione (GSH) to glutathione disulfide (GSSG) for every molecule of this compound . This reaction can be represented as follows:
This compound+2 GSH→2-methyleneglutaronitrile+GSSG+2 HBr\text{this compound} + 2 \text{ GSH} \rightarrow \text{2-methyleneglutaronitrile} + \text{GSSG} + 2 \text{ HBr} this compound+2 GSH→2-methyleneglutaronitrile+GSSG+2 HBr
Pharmacokinetics
After intravenous administration of this compound to male Fischer 344 rats, it was observed to bind gradually to blood constituents . By 48 hours, approximately 12% of the total dose was covalently bound .
Result of Action
The consumption of free sulfhydryls associated with the biotransformation of this compound is responsible for hemolysis . Furthermore, this compound biotransformation is required for erythrocyte binding .
Action Environment
This compound is stable under normal conditions of use . It should be kept away from oxidizing agents, reducing agents, strong acids, and strong bases . Heating to decomposition may release carbon dioxide, carbon monoxide, nitrogen oxides, and halogenated compounds . Therefore, heat, open flames, and other potential sources of ignition should be avoided .
Biochemical Analysis
Biochemical Properties
Methyldibromoglutaronitrile plays a significant role in biochemical reactions due to its antimicrobial activity. It interacts with various enzymes and proteins, disrupting microbial cell membranes and inhibiting enzyme activity essential for microbial survival. The compound’s interaction with microbial enzymes leads to the inhibition of metabolic pathways, ultimately causing cell death . Methyldibromoglutaronitrile’s ability to bind to proteins and enzymes is crucial for its preservative function, ensuring the longevity and safety of cosmetic and industrial products.
Cellular Effects
Methyldibromoglutaronitrile affects various cell types and cellular processes. In human cells, it has been shown to cause allergic contact dermatitis, characterized by itching, burning, and blistering of the skin . This reaction is due to the compound’s ability to activate immune cells and trigger inflammatory pathways. Methyldibromoglutaronitrile influences cell signaling pathways, leading to the release of cytokines and other inflammatory mediators. Additionally, it can affect gene expression by altering the transcription of genes involved in immune responses and cellular metabolism .
Molecular Mechanism
At the molecular level, methyldibromoglutaronitrile exerts its effects through binding interactions with biomolecules. It binds to microbial enzymes, inhibiting their activity and disrupting essential metabolic processes . This inhibition leads to the accumulation of toxic intermediates and the depletion of vital metabolites, resulting in microbial cell death. In human cells, methyldibromoglutaronitrile can activate immune receptors, leading to the activation of signaling pathways that promote inflammation and allergic responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyldibromoglutaronitrile can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Studies have shown that methyldibromoglutaronitrile can degrade over time, leading to a decrease in its antimicrobial efficacy . Long-term exposure to methyldibromoglutaronitrile in in vitro and in vivo studies has demonstrated its potential to cause chronic skin irritation and sensitization .
Dosage Effects in Animal Models
The effects of methyldibromoglutaronitrile vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial activity without causing significant adverse effects. At higher doses, methyldibromoglutaronitrile can cause toxic effects, including skin irritation, inflammation, and systemic toxicity . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a biological response. High doses of methyldibromoglutaronitrile can lead to severe allergic reactions and toxicity in animal models .
Metabolic Pathways
Methyldibromoglutaronitrile is involved in various metabolic pathways, primarily related to its antimicrobial activity. It interacts with microbial enzymes, inhibiting key metabolic processes such as glycolysis and the tricarboxylic acid cycle . This inhibition disrupts the production of ATP and other essential metabolites, leading to microbial cell death. In human cells, methyldibromoglutaronitrile can affect metabolic flux and metabolite levels by altering enzyme activity and gene expression .
Transport and Distribution
Within cells and tissues, methyldibromoglutaronitrile is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes . The compound’s distribution is influenced by factors such as its chemical properties, concentration, and the presence of other molecules. Methyldibromoglutaronitrile can accumulate in specific tissues, leading to localized effects and potential toxicity .
Subcellular Localization
Methyldibromoglutaronitrile’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . In microbial cells, methyldibromoglutaronitrile can localize to the cell membrane and cytoplasm, where it exerts its antimicrobial effects. In human cells, the compound can localize to the cytoplasm and nucleus, influencing gene expression and cellular responses .
Preparation Methods
Bromothalonil is synthesized from acrylonitrile to produce 2-methylene glutaronitrile, which is then reacted with bromine. The process involves the dimerization of acrylonitrile in the presence of a catalyst at 25-30°C to form 2-methylene glutaronitrile. This intermediate is then reacted with bromine at 100°C to yield Bromothalonil . Industrial production methods involve the use of QuEChERS (quick, easy, cheap, effective, rugged, and safe) combined with gas chromatography-mass spectrometry for residue analysis .
Chemical Reactions Analysis
Bromothalonil undergoes various chemical reactions, including:
Oxidation: Bromothalonil can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can be reduced to form less brominated derivatives.
Substitution: Bromothalonil can undergo substitution reactions where bromine atoms are replaced by other functional groups. Common reagents and conditions used in these reactions include bromine for bromination and various reducing agents for reduction reactions.
Scientific Research Applications
Bromothalonil has a wide range of scientific research applications, including:
Chemistry: Used as a preservative in various chemical formulations.
Biology: Effective in controlling the growth of bacteria, fungi, and algae in biological studies.
Medicine: Used in allergenic epicutaneous patch tests to diagnose allergic contact dermatitis.
Comparison with Similar Compounds
Bromothalonil is similar to other compounds such as Bronopol and Flutolanil. Bronopol is an antimicrobial compound used as a biocide and preservative, while Flutolanil is a fungicide used to control diseases in crops. Bromothalonil is unique due to its broad-spectrum activity and low toxicity, making it suitable for various applications .
Similar Compounds
- Bronopol
- Flutolanil
Properties
IUPAC Name |
2-bromo-2-(bromomethyl)pentanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2/c7-4-6(8,5-10)2-1-3-9/h1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVLDKHFGIVEIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(CBr)(C#N)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2 | |
| Record name | 1-BROMO-1-(BROMOMETHYL)-1,3-PROPANEDICARBONITRILE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18066 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHYLDIBROMOGLUTARONITRILE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1546 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3024944 | |
| Record name | 1,2-Dibromo-2,4-dicyanobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3024944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals with a pungent odor. Insoluble in water. Used as a preservative in latex paint, adhesives, etc., Crystals with a pungent odor; [CAMEO], WHITE CRYSTALS WITH PUNGENT ODOUR. | |
| Record name | 1-BROMO-1-(BROMOMETHYL)-1,3-PROPANEDICARBONITRILE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18066 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2-Dibromo-2,4-dicyanobutane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1219 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | METHYLDIBROMOGLUTARONITRILE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1546 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
212 °C | |
| Record name | METHYLDIBROMOGLUTARONITRILE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1546 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Very soluble in chloroform, ethyl acetate. Soluble in methanol, ethanol, ether., Very soluble in acetone, benzene, dimethylformamide, In water, 0.212 g/100 mL /SRC: 2.12X10+3 mg/L/, Solubility in water: none | |
| Record name | 1,2-DIBROMO-2,4-DICYANOBUTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7313 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHYLDIBROMOGLUTARONITRILE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1546 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
0.970 g/mL at 20 °C, Relative density (water = 1): 1.1 | |
| Record name | 1,2-DIBROMO-2,4-DICYANOBUTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7313 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHYLDIBROMOGLUTARONITRILE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1546 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.00025 [mmHg], 6.7E-3 Pascal /SRC: 5.025X10-5 mm Hg/ at 25 °C | |
| Record name | 1,2-Dibromo-2,4-dicyanobutane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1219 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,2-DIBROMO-2,4-DICYANOBUTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7313 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Data in industry submissions indicate that Methyldibromo Glutaronitrile is used in cosmetic products as a 98.5% pure substance. Impurities found are as follows: water 1.5% (maximum); bromide 0.1% (maximum); total organic impurities 100 ppm (maximum); and iron 5 ppm (maximum). | |
| Record name | 1,2-DIBROMO-2,4-DICYANOBUTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7313 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellowish-white granular solid, Crystals from ethanol | |
CAS No. |
35691-65-7 | |
| Record name | 1-BROMO-1-(BROMOMETHYL)-1,3-PROPANEDICARBONITRILE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18066 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2-Dibromo-2,4-dicyanobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35691-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromothalonil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035691657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromothalonil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14199 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pentanedinitrile, 2-bromo-2-(bromomethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Dibromo-2,4-dicyanobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3024944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-2-(bromomethyl)pentanedinitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.877 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLDIBROMO GLUTARONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX089CPS05 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,2-DIBROMO-2,4-DICYANOBUTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7313 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHYLDIBROMOGLUTARONITRILE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1546 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
52 °C, 51-52 °C | |
| Record name | 1,2-DIBROMO-2,4-DICYANOBUTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7313 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHYLDIBROMOGLUTARONITRILE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1546 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


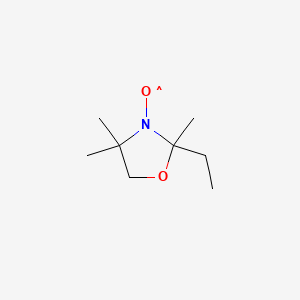
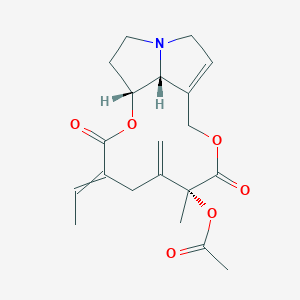
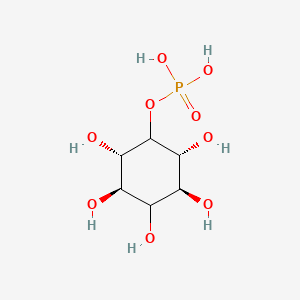
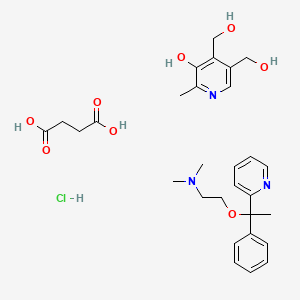
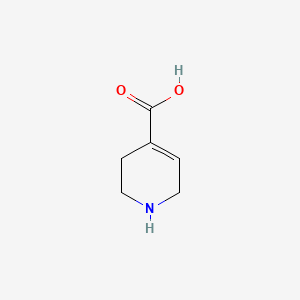

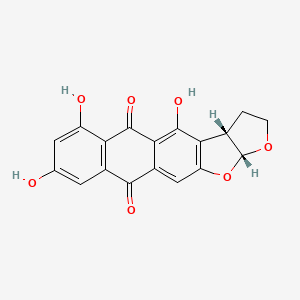
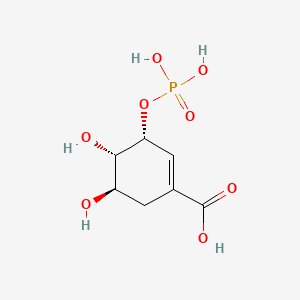
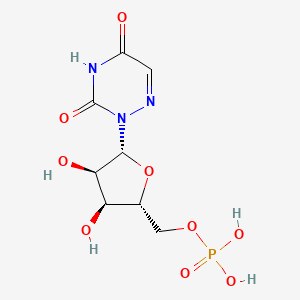


![5-amino-3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-d][1,3]oxazin-7-one](/img/structure/B1206788.png)

![(3S,5R,10S,13R,14R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one](/img/structure/B1206792.png)
